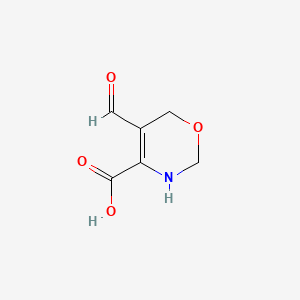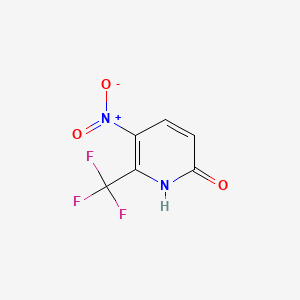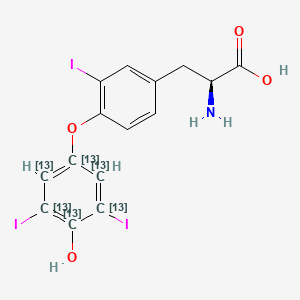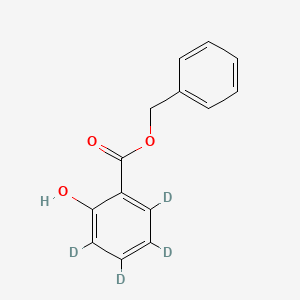
2-Diethylaminoethanol-d10 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Diethylaminoethanol-d10 Hydrochloride is a deuterated form of 2-Diethylaminoethanol, a compound commonly used in various scientific research applications. The deuterated version is labeled with deuterium, a stable isotope of hydrogen, which makes it particularly useful in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques. The compound has the molecular formula C6H6D10ClNO and a molecular weight of 163.71 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diethylaminoethanol-d10 Hydrochloride typically involves the deuteration of 2-Diethylaminoethanol. This process can be achieved through the exchange of hydrogen atoms with deuterium atoms using deuterated reagents. The reaction is usually carried out under controlled conditions to ensure the complete replacement of hydrogen with deuterium.
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using specialized equipment and deuterated solvents. The final product is then purified and crystallized to obtain the hydrochloride salt form .
Análisis De Reacciones Químicas
Types of Reactions
2-Diethylaminoethanol-d10 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines .
Aplicaciones Científicas De Investigación
2-Diethylaminoethanol-d10 Hydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a standard in NMR spectroscopy.
Biology: Employed in the study of metabolic pathways and enzyme kinetics.
Medicine: Utilized in the development of pharmaceuticals and as a tracer in drug metabolism studies.
Industry: Applied in the production of specialty chemicals and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Diethylaminoethanol-d10 Hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, affecting the activity of these targets. The deuterium labeling allows for precise tracking and analysis of its interactions and metabolic pathways using techniques like NMR spectroscopy .
Comparación Con Compuestos Similares
Similar Compounds
2-Diethylaminoethanol: The non-deuterated form, commonly used in similar applications but without the benefits of deuterium labeling.
2-Dimethylaminoethanol: Another amino alcohol with similar properties but different molecular structure and applications.
N,N-Diethylethanolamine: A related compound with similar chemical behavior but different uses in industry and research.
Uniqueness
2-Diethylaminoethanol-d10 Hydrochloride is unique due to its deuterium labeling, which enhances its utility in analytical techniques like NMR spectroscopy. This labeling provides more detailed and accurate data, making it a valuable tool in scientific research .
Propiedades
IUPAC Name |
2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]ethanol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO.ClH/c1-3-7(4-2)5-6-8;/h8H,3-6H2,1-2H3;1H/i1D3,2D3,3D2,4D2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBQUKJMNGUJRFI-MFMGRUKYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCO.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(CCO)C([2H])([2H])C([2H])([2H])[2H].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,1',1''-(Hexane-1,3,5-triyl)tris[4-(chloromethyl)benzene]](/img/structure/B569953.png)



![1,3,8,8-Tetramethyl-7,9-dihydropurino[7,8-a]pyridine-2,4,6-trione](/img/structure/B569960.png)


